molecular formula C10H9BrO B2782001 5-Bromo-2-cyclopropylbenzaldehyde CAS No. 1235559-75-7

5-Bromo-2-cyclopropylbenzaldehyde

Cat. No.: B2782001
CAS No.: 1235559-75-7
M. Wt: 225.085
InChI Key: UDSWAYPTOVOUAU-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylbenzaldehyde: is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a cyclopropyl group at the 2-position on the benzaldehyde ring. This compound is used primarily in research and development within the fields of organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-cyclopropylbenzaldehyde involves the Suzuki-Miyaura coupling reaction. This method typically starts with 2,5-dibromobenzaldehyde and cyclopropylboronic acid as the key reactants. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and carried out in a mixed solvent system of toluene and water, with potassium phosphate tribasic as the base . The reaction mixture is stirred at elevated temperatures (around 80°C) for an extended period (approximately 22 hours), followed by purification through silica gel chromatography to yield the desired product .

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. This may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropylbenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

5-Bromo-2-cyclopropylbenzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug development context .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require specific structural features .

Properties

IUPAC Name

5-bromo-2-cyclopropylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSWAYPTOVOUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235559-75-7
Record name 5-bromo-2-cyclopropylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixed solution of toluene (2250 ml) and distilled water (250 ml) at 0° C. is added finely ground potassium phosphate tribasic (699.23 g, 3.29 mol) portionwise over 10 minutes. This mixture is then allowed to warm to room temperature, followed by the addition of 2,5-dibromobenzaldehyde (235.0 g, 890 mmol) and cyclopropylboronic acid (68.92 g, 801 mmol). After stirring at room temperature for 50 minutes under a blanket of nitrogen tetrakis(triphenylphosphine)palladium (102.89 g, 89 mmol) is added over 10 minutes, washing residual solid with toluene (50 ml). The reaction mixture is then stirred at 80° C. for 22 hours, followed by cooling to room temperature and addition of distilled water (500 ml). The mixture is filtered through a pad of silica (washing with additional ethyl acetate) and the aqueous phase is extracted with ethyl acetate (2×300 ml). The combined organic extracts are washed with brine (500 ml), dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is purified by chromatography on silica gel (iso-hexane/ethyl acetate as eluant) followed by distillation under reduced pressure to afford 5-bromo-2-cyclopropylbenzaldehyde as a yellow oil.
Name
potassium phosphate tribasic
Quantity
699.23 g
Type
reactant
Reaction Step One
Quantity
235 g
Type
reactant
Reaction Step Two
Quantity
68.92 g
Type
reactant
Reaction Step Two
Name
nitrogen tetrakis(triphenylphosphine)palladium
Quantity
102.89 g
Type
catalyst
Reaction Step Three

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